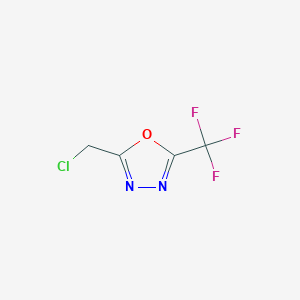

2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClF3N2O/c5-1-2-9-10-3(11-2)4(6,7)8/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPXSXZGMVOSWMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NN=C(O1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80439930 | |

| Record name | 2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

723286-98-4 | |

| Record name | 5-(Trifluoromethyl)-2-(chloromethyl)-1,3,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=723286-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloromethyl-5-trifluoromethyl-1,3,4-oxadiazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6DUF779AK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole

This technical guide provides a comprehensive framework for the structural elucidation of 2-(chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole, a key heterocyclic intermediate in medicinal and agrochemical research.[1] This document is intended for researchers, scientists, and drug development professionals, offering a narrative built on the pillars of scientific integrity, field-proven insights, and robust referencing. We will delve into the causality behind experimental choices, presenting a self-validating system of protocols for the unambiguous confirmation of the molecular structure.

Introduction

This compound (CAS No. 723286-98-4) is a five-membered heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a chloromethyl and a trifluoromethyl group.[2] The unique electronic properties conferred by the electron-withdrawing trifluoromethyl group and the reactive chloromethyl handle make it a valuable building block in the synthesis of more complex molecules.[3] Accurate structural confirmation is paramount to ensure the integrity of subsequent research and development. This guide outlines a multi-technique spectroscopic approach for its definitive characterization.

Molecular and Safety Profile

A foundational understanding of the target molecule's properties and hazards is critical before any experimental work commences.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₂ClF₃N₂O | [2] |

| Molecular Weight | 186.52 g/mol | [2] |

| CAS Number | 723286-98-4 | [2] |

| Appearance | Pale Yellow to Yellow Oil | [1] |

| Boiling Point | 55-60 °C at 10 Torr | [1] |

GHS Hazard Statements: According to available safety data, this compound is classified as harmful if swallowed and may cause skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated chemical fume hood.[4][5]

Synthesis Synopsis

The most common synthetic route to 1,3,4-oxadiazoles involves the cyclodehydration of diacylhydrazines.[6] For the title compound, this involves the cyclization of 1-(chloroacetyl)-2-(trifluoroacetyl)hydrazine.[7] Understanding the precursors is vital as it can inform potential impurities that may be observed during analysis.

Structure Elucidation Workflow

A multi-pronged analytical approach is essential for unambiguous structure determination. The workflow presented below ensures that data from orthogonal techniques are used to build a cohesive and verifiable structural assignment.

Spectroscopic Analysis

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the molecular weight of the compound, which is the most fundamental piece of information in structure elucidation. The fragmentation pattern offers corroborating evidence for the proposed structure by revealing stable fragments. For 1,3,4-oxadiazoles, cleavage of the heterocyclic ring is a characteristic fragmentation pathway.[8][9]

Predicted Fragmentation:

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of C₄H₂ClF₃N₂O, which is approximately 186.[2]

-

Key Fragments:

-

Loss of Cl: [M-35]⁺

-

Loss of the chloromethyl group: [M-49]⁺

-

Cleavage of the oxadiazole ring, potentially leading to fragments such as [CF₃CN]⁺ and [CH₂ClCO]⁺.

-

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Electron Ionization (EI) source for fragmentation analysis.

-

Data Acquisition: Acquire the mass spectrum over a range of m/z 50-300.

-

Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed isotopic pattern for the chlorine atom with the theoretical distribution (approximately 3:1 for ³⁵Cl:³⁷Cl).

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.[10] For the target compound, we expect to see characteristic absorptions for the C-Cl, C-F, C=N, and C-O-C bonds of the oxadiazole ring.[11]

Predicted IR Absorptions:

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| ~1630-1580 | C=N | 1,3,4-Oxadiazole ring |

| ~1250-1000 | C-F | Trifluoromethyl group |

| ~1070-1020 | C-O-C | 1,3,4-Oxadiazole ring |

| ~800-600 | C-Cl | Chloromethyl group |

Experimental Protocol:

-

Sample Preparation: A small drop of the neat oil can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Analysis: Correlate the observed absorption bands with the expected functional groups of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[12] By analyzing ¹H, ¹³C, and ¹⁹F NMR spectra, we can determine the connectivity of atoms and their chemical environments.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a clean, dry NMR tube.[13] Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire standard 1D spectra for ¹H, ¹³C, and ¹⁹F nuclei.

-

Analysis: Analyze chemical shifts, multiplicities, and coupling constants to assemble the molecular structure.

Predicted NMR Data (in CDCl₃):

-

¹H NMR:

-

A single peak (singlet) is expected for the two equivalent protons of the chloromethyl (-CH₂Cl) group. Due to the electronegativity of the chlorine atom and the adjacent oxadiazole ring, this signal is anticipated to appear downfield, likely in the range of δ 4.5-5.0 ppm .[14]

-

-

¹³C NMR:

-

-CH₂Cl: The carbon of the chloromethyl group is expected in the range of δ 40-50 ppm .

-

-CF₃: The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms (¹J_CF), likely around δ 115-125 ppm .[15]

-

Oxadiazole Carbons (C2 and C5): These two distinct carbons of the oxadiazole ring are expected in the aromatic region, typically between δ 155-165 ppm .[16] The carbon attached to the CF₃ group will likely show a quartet splitting due to two-bond coupling to the fluorine atoms (²J_CF).

-

-

¹⁹F NMR:

-

A single sharp peak (singlet) is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift will depend on the reference standard used, but it is typically observed in a characteristic region for CF₃ groups attached to a heterocyclic ring.[17]

-

Conclusion

The structural elucidation of this compound is achieved through a systematic and integrated analytical approach. By combining the molecular weight and fragmentation data from mass spectrometry, functional group identification from IR spectroscopy, and detailed connectivity information from multinuclear NMR spectroscopy, an unambiguous structural assignment can be made with a high degree of confidence. The protocols and predicted spectral data herein provide a robust framework for the characterization of this important synthetic intermediate.

References

- Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. - JournalsPub. (n.d.).

- Chloromethyltrifluoromethyl sulfide Safety D

- Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine 98+%. Cole-Parmer.

-

2-chloromethyl-5-trifluoromethyl-[4][14][18]oxadiazole(723286-98-4) 1H NMR. ChemicalBook.

- Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-(Trifluoromethyl)benzaldehyde. (2025). Benchchem.

- Solvent Effects on the Nitrogen NMR Shieldings in Oxazole and Oxadiazole Systems. (1996).

- 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. (n.d.).

- SAFETY D

- Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. (2020).

- C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. (2004).

- Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibit. (n.d.). Open Access LMU.

- NMR Sample Prepar

- Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives: Emerging Scaffolds as Bacterial Agents. (n.d.).

- A preparation method of 5-chloromethyl-2-trifluoromethyl-1,3,4-oxadiazole. (n.d.).

- Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. (n.d.).

- Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. (n.d.).

- 2-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole. (n.d.). Santa Cruz Biotechnology.

- Journal of Chemical Health Risks Synthesis, Spectral and DFT Analysis of Novel Trifluoromethoxy based Oxadiazole. (2025).

- This compound. (n.d.). PubChem.

-

2-CHLOROMETHYL-5-TRIFLUOROMETHYL-[4][14][18]OXADIAZOLE. (2023). ChemicalBook.

- NMR Techniques in Organic Chemistry: a quick guide. (2016).

- IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. (n.d.).

- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (n.d.).

- The mass fragmentation pattern of 2-[[5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide (6h). (n.d.).

- NMR Sample Preparation. (n.d.).

- GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applic

- Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (n.d.). MDPI.

- Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation p

- 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. (n.d.).

Sources

- 1. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C4H2ClF3N2O | CID 10442445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives: Emerging Scaffolds as Bacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN117964574A - A preparation method of 5-chloromethyl-2-trifluoromethyl-1,3,4-oxadiazole - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

- 10. updatepublishing.com [updatepublishing.com]

- 11. researchgate.net [researchgate.net]

- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. 2-CHLOROMETHYL-5-TRIFLUOROMETHYL-[1,3,4]OXADIAZOLE(723286-98-4) 1H NMR spectrum [chemicalbook.com]

- 15. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 18. journalspub.com [journalspub.com]

An In-Depth Technical Guide to 2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole (CAS: 723286-98-4): A Trifunctional Synthetic Building Block

This guide provides a comprehensive technical overview of 2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole, a key intermediate in modern synthetic and medicinal chemistry. We will dissect its molecular architecture, explore its synthesis and reactivity, and elucidate its strategic importance in the development of complex pharmaceutical agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.

Introduction: A Molecule of Strategic Design

At its core, this compound is a heterocycle engineered for synthetic utility. Its structure is not a random assortment of atoms but a deliberate convergence of three distinct functional moieties, each imparting critical properties:

-

The 1,3,4-Oxadiazole Core: This five-membered aromatic ring is a cornerstone of its design. Renowned for its high thermal and chemical stability, the oxadiazole ring is often employed as a bioisostere for amide and ester groups.[1][2] This substitution can significantly improve a drug candidate's metabolic stability and pharmacokinetic profile by removing hydrolytically labile points.[1][3] Its electron-deficient nature also influences the overall electronic properties of the molecule.

-

The Trifluoromethyl (CF₃) Group: The incorporation of a CF₃ group is a well-established strategy in medicinal chemistry to enhance drug efficacy.[4][5][6] Its strong electron-withdrawing character and high lipophilicity can improve a molecule's metabolic stability against oxidative degradation, enhance its binding affinity to biological targets, and increase its membrane permeability.[4][7][8] The C-F bond is one of the strongest in organic chemistry, rendering the CF₃ group exceptionally robust.[4]

-

The Chloromethyl (-CH₂Cl) Group: This functional group is the molecule's primary reactive handle. The chloromethyl group acts as a potent electrophile, making it an ideal substrate for nucleophilic substitution reactions.[9][10][11] This allows for the facile introduction of a wide array of other functional groups, providing a direct and efficient pathway to elaborate the core structure into more complex target molecules.[10][12]

The synergy of these three components makes this compound a highly valuable intermediate, most notably in the synthesis of the anti-diabetic drug Sitagliptin.[13][14][15]

Physicochemical & Spectroscopic Data

A clear understanding of a compound's physical properties is paramount for its effective use in the laboratory. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 723286-98-4 | [16][17] |

| Molecular Formula | C₄H₂ClF₃N₂O | [16][17] |

| Molecular Weight | 186.52 g/mol | [15][16][17] |

| Appearance | Pale yellow to yellow liquid/oil | [13][14] |

| Boiling Point | 55-60 °C @ 10 Torr | [13][14][17] |

| Predicted Density | ~1.555 g/cm³ | [13][14] |

| Solubility | Soluble in Chloroform; Sparingly soluble in Methanol | [13][14] |

| Canonical SMILES | C(C1=NN=C(O1)C(F)(F)F)Cl | [16][17] |

| InChIKey | GPXSXZGMVOSWMN-UHFFFAOYSA-N | [16][17] |

Synthesis and Reaction Mechanism

The principal route for preparing this compound involves the cyclodehydration of a 1,2-diacylhydrazine precursor.[13][18] This strategy is a classic and reliable method for forming the 1,3,4-oxadiazole ring system.[19][20]

The overall workflow can be visualized as a two-step process:

Caption: Synthetic workflow for the target compound.

Mechanism Insight

The key transformation is the cyclodehydration reaction. This process is driven by the removal of a water molecule from the diacylhydrazine precursor, 1-(Chloroacetyl)-2-(trifluoroacetyl)hydrazine. The reaction proceeds via an intramolecular nucleophilic attack of one of the carbonyl oxygens onto the other carbonyl carbon, followed by elimination of water to form the stable aromatic oxadiazole ring. The choice of dehydrating agent is critical; while traditional reagents like phosphorus oxychloride (POCl₃) are effective, recent patents describe the use of silicon and amide compounds to achieve this transformation efficiently.[18]

General Experimental Protocol: Synthesis via Cyclodehydration

This protocol is a representative methodology based on established syntheses of 1,3,4-oxadiazole derivatives and the specific precursors for this molecule.

-

Precursor Synthesis: a. In a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen), dissolve trifluoroacetic acid hydrazide (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF). b. Cool the solution to 0 °C in an ice bath. c. Add a non-nucleophilic base (e.g., triethylamine, 1.1 eq) to the solution. d. Slowly add a solution of chloroacetyl chloride (1.05 eq) in the same solvent dropwise, maintaining the temperature at 0 °C. e. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC for the consumption of starting materials. f. Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-(chloroacetyl)-2-(trifluoroacetyl)hydrazine, which can be used in the next step with or without further purification.[13]

-

Cyclodehydration: a. To the crude 1-(chloroacetyl)-2-(trifluoroacetyl)hydrazine (1.0 eq), add a dehydrating agent (e.g., phosphorus oxychloride, 2-3 eq) carefully at 0 °C. b. Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent/reagent) and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC-MS. c. After completion, cool the mixture to room temperature and carefully pour it onto crushed ice to quench the excess dehydrating agent. d. Neutralize the acidic solution with a base (e.g., saturated sodium bicarbonate solution) until the pH is ~7-8. e. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). f. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the resulting crude oil by vacuum distillation or column chromatography on silica gel to afford the final product, this compound, as a pale yellow oil.[13][14][17]

Reactivity and Applications in Drug Discovery

The synthetic power of this molecule lies in the predictable reactivity of its chloromethyl group. This site serves as an electrophilic anchor for attaching a diverse range of molecular fragments through nucleophilic substitution (SN2) reactions.

Caption: General reactivity of the chloromethyl group.

This reactivity is the cornerstone of its utility as a Sitagliptin intermediate.[15][21] In the synthesis of Sitagliptin, the chloromethyl group reacts with the secondary amine of the β-amino acid core, forming a new carbon-nitrogen bond and assembling a key fragment of the final drug structure. The oxadiazole and trifluoromethyl moieties are carried through the synthesis to become integral parts of the final active pharmaceutical ingredient, where they contribute to the drug's high potency and favorable pharmacokinetic profile.

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling and storage of this compound are essential for laboratory safety.

-

Hazard Identification:

-

Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[22]

-

Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[22]

-

Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[22]

-

-

Storage:

-

Stability and Decomposition:

Conclusion

This compound is a testament to rational molecular design in synthetic chemistry. It is more than just an intermediate; it is a versatile platform that combines the metabolic stability of the oxadiazole ring, the advantageous physicochemical properties of the trifluoromethyl group, and the synthetic flexibility of the chloromethyl handle. Its pivotal role in the synthesis of important pharmaceuticals like Sitagliptin underscores its value to the drug development community. A thorough understanding of its properties, synthesis, and reactivity enables researchers to harness its potential for creating novel and complex molecules with tailored biological functions.

References

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- 1,3,4-Oxadiazole synthesis. Organic Chemistry Portal.

- A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron - Luxembourg Bio Technologies.

- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews.

- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews.

- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic

- Trifluoromethyl group. Wikipedia.

- The Role of Trifluoromethyl Groups in Modern Drug Design. Tocris Bioscience.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl

- This compound | C4H2ClF3N2O | CID 10442445. PubChem.

- 5-(Chloromethyl)-2-(trifluoromethyl)-1,3,4-oxadiazole | 723286-98-4. Sigma-Aldrich.

- Diverse modes of reactivity of 6-(chloromethyl)-6-methylfulvene. PMC - NIH.

-

2-CHLOROMETHYL-5-TRIFLUOROMETHYL-[1]OXADIAZOLE. ChemicalBook.

- 5-(Trifluoromethyl)-2-(chloromethyl)-1,3,4-oxadiazole. CAS Common Chemistry.

- 2-(Chloromethyl)-5-(trifluromethyl)

- Polysulfone Membranes: Here, There and Everywhere. MDPI.

- MATERIAL SAFETY DATA SHEETS SITAGLIPTIN IMPURITY 26. Simson Pharma.

- An In-depth Technical Guide to the Reactivity of the Chloromethyl Group in 1-(Chloromethyl)-2-methoxynaphthalene. Benchchem.

-

2-CHLOROMETHYL-5-TRIFLUOROMETHYL-[1]OXADIAZOLE | 723286-98-4. ChemicalBook.

- 5-(Trifluoromethyl)-2-(chloromethyl)-1,3,4-oxadiazole | CAS 723286-98-4. Santa Cruz Biotechnology.

- 5-(Chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole. Benchchem.

- Chloromethyl: compounds, synthesis and safety. Chempanda Blog.

-

723286-98-4(2-CHLOROMETHYL-5-TRIFLUOROMETHYL-[1]OXADIAZOLE) Product Description. ChemicalBook.

- 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds.

- Chloromethyl boryl-N-tosylhydrazone as a versatile synthetic building block. ChemRxiv.

- A preparation method of 5-chloromethyl-2-trifluoromethyl-1,3,4-oxadiazole.

- An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. MDPI.

- A two-decade overview of oxadiazole derivatives as promising anticancer agents. Royal Society of Chemistry.

- Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Taylor & Francis Online.

- Biological activity of oxadiazole and thiadiazole deriv

- 2-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole. Santa Cruz Biotechnology.

- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI.

Sources

- 1. luxembourg-bio.com [luxembourg-bio.com]

- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 7. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 8. nbinno.com [nbinno.com]

- 9. Diverse modes of reactivity of 6-(chloromethyl)-6-methylfulvene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chempanda.com [chempanda.com]

- 13. 2-CHLOROMETHYL-5-TRIFLUOROMETHYL-[1,3,4]OXADIAZOLE CAS#: 723286-98-4 [m.chemicalbook.com]

- 14. 2-CHLOROMETHYL-5-TRIFLUOROMETHYL-[1,3,4]OXADIAZOLE | 723286-98-4 [chemicalbook.com]

- 15. scbt.com [scbt.com]

- 16. This compound | C4H2ClF3N2O | CID 10442445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. CAS Common Chemistry [commonchemistry.cas.org]

- 18. CN117964574A - A preparation method of 5-chloromethyl-2-trifluoromethyl-1,3,4-oxadiazole - Google Patents [patents.google.com]

- 19. jchemrev.com [jchemrev.com]

- 20. jchemrev.com [jchemrev.com]

- 21. cleanchemlab.com [cleanchemlab.com]

- 22. aksci.com [aksci.com]

"2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole" mechanism of action

An In-Depth Technical Guide to the Core Mechanism of Action of 2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole

Abstract

This technical guide provides a comprehensive analysis of the potential mechanism of action of this compound. While specific research on this molecule's mode of action is not extensively published, this guide synthesizes information from the broader class of 1,3,4-oxadiazole derivatives to propose a scientifically grounded hypothesis. We will delve into the chemical properties of the 1,3,4-oxadiazole scaffold, the influence of its chloromethyl and trifluoromethyl substituents, and its potential as a covalent inhibitor. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical experimental protocols to elucidate the compound's biological activity.

Introduction to this compound

This compound is a heterocyclic compound featuring a five-membered oxadiazole ring. The 1,3,4-oxadiazole core is a well-established pharmacophore in medicinal chemistry, recognized for its metabolic stability and ability to participate in hydrogen bonding. This particular derivative is substituted with a reactive chloromethyl group and a stability-enhancing trifluoromethyl group.

The Strategic Deployment of 2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole in Modern Medicinal Chemistry

A Senior Application Scientist's Guide to a High-Value Heterocyclic Building Block

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of heterocyclic scaffolds, 2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole has emerged as a cornerstone intermediate, prized for its unique combination of physicochemical properties and versatile reactivity. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the synthesis, application, and strategic value of this potent building block.

The Rationale: Why This Core Structure is a Privileged Scaffold

The power of this compound as a building block in medicinal chemistry stems from the synergistic contributions of its three key components: the 1,3,4-oxadiazole ring, the trifluoromethyl group, and the reactive chloromethyl handle.

-

The 1,3,4-Oxadiazole Ring: This five-membered heterocycle is a bioisostere for esters and amides, offering improved metabolic stability and pharmacokinetic properties.[1] Its rigid, planar structure can effectively orient substituents into desired binding pockets of biological targets. The oxadiazole nucleus is a common feature in a wide array of pharmacologically active agents, demonstrating activities such as antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects.[2][3][4]

-

The Trifluoromethyl (CF3) Group: The incorporation of a CF3 group is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[5][6] The strong carbon-fluorine bond resists metabolic degradation, while the group's lipophilicity can improve membrane permeability.[5] The CF3 group can also modulate the acidity of nearby protons and engage in favorable interactions with biological targets.

-

The Chloromethyl (-CH2Cl) Group: This functional group serves as a highly reactive electrophilic handle. The chlorine atom is an excellent leaving group, making the adjacent carbon susceptible to nucleophilic substitution reactions. This allows for the straightforward and efficient covalent attachment of the trifluoromethyl-oxadiazole core to a wide variety of molecular scaffolds, particularly those containing nucleophilic nitrogen, oxygen, or sulfur atoms.

This trifecta of features makes this compound a "plug-and-play" module for introducing a metabolically robust, pharmacologically privileged moiety onto a lead compound, making it an invaluable tool for late-stage functionalization in drug discovery programs.

Physicochemical and Spectroscopic Profile

A thorough understanding of the building block's properties is essential for its effective use.

| Property | Value | Source |

| CAS Number | 723286-98-4 | [7] |

| Molecular Formula | C4H2ClF3N2O | [7] |

| Molecular Weight | 186.52 g/mol | [7] |

| Appearance | Pale Yellow to Yellow Oil | [7] |

| Boiling Point | 55-60 °C (at 10 Torr) | [7] |

| Solubility | Soluble in Chloroform, Sparingly soluble in Methanol | [7] |

| Storage | Store in freezer under -20°C in an inert atmosphere. | [7] |

Core Synthesis: A High-Yield Cyclization Approach

The synthesis of this compound is efficiently achieved through the cyclization of a diacylhydrazine precursor. A patented method highlights a robust and scalable process.[8]

The key transformation involves the cyclization of 1-(chloroacetyl)-2-(trifluoroacetyl)hydrazine. This reaction is typically carried out in the presence of a dehydrating agent or a specialized cyclization reagent system. One effective method employs a combination of a silicon compound and an amide compound to drive the reaction to completion with high efficiency.[8]

Experimental Protocol: Synthesis of this compound[8]

Disclaimer: This protocol is an illustrative example based on patented procedures and should be adapted and optimized under appropriate laboratory safety protocols.

-

Formation of 1-(chloroacetyl)-2-(trifluoroacetyl)hydrazine:

-

To a solution of chloroacetyl hydrazine in a suitable aprotic solvent (e.g., dichloromethane), slowly add trifluoroacetic anhydride at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude diacylhydrazine intermediate.

-

-

Cyclization:

-

The crude 1-(chloroacetyl)-2-(trifluoroacetyl)hydrazine is dissolved in an aromatic solvent such as toluene.[8]

-

A silicon compound (as described in the patent literature) and an amide compound (e.g., N,N-dimethylformamide) are added to the solution.[8]

-

The mixture is heated to reflux and maintained at this temperature until the starting material is consumed.

-

The reaction mixture is then cooled, washed with water and brine, and the organic layer is dried over anhydrous sodium sulfate.

-

The solvent is evaporated, and the resulting crude product is purified by vacuum distillation to afford this compound as a pale yellow oil.[7]

-

Applications in Medicinal Chemistry: A Versatile Electrophile

The primary utility of this building block is as an electrophile in nucleophilic substitution reactions. The chloromethyl group readily reacts with various nucleophiles, allowing for the efficient construction of more complex molecules.

dot digraph "Workflow" { rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} mendot Caption: General reaction scheme for the building block.

Case Study: Synthesis of Antibacterial Agents

The trifluoromethyl-1,3,4-oxadiazole scaffold has shown significant promise in the development of novel antibacterial agents. In one study, a series of trifluoromethylpyridine 1,3,4-oxadiazole derivatives were synthesized and evaluated for their activity against plant bacterial pathogens.[9][10]

One of the most potent compounds, designated 6a in the study, demonstrated an EC50 of 10.11 μg/mL against Xanthomonas axonopodis pv. citri (Xac), significantly outperforming the commercial standard, thiodiazole copper (EC50 of 35.3 μg/mL).[9][10] Another compound, 6q , was highly effective against Xanthomonas oryzae pv. oryzae (Xoo), with 100% inhibition at 100 μg/mL, compared to 64.6% for the standard bismerthiazol.[9][10]

| Compound | Target Organism | Activity (EC50 µg/mL) | Reference |

| 6a | R. solanacearum | 26.2 | [9] |

| 6a | X. axonopodis pv. citri | 10.11 | [9] |

| 6q | X. oryzae pv. oryzae | 100% inhibition at 100 µg/mL | [9] |

While the cited study synthesized its target molecules through a different route, the high activity of these compounds underscores the potential of using this compound to construct similar potent antibacterial agents via nucleophilic substitution with appropriate amine- or thiol-containing pyridyl or other heterocyclic nucleophiles.

Application as a Kinase Inhibitor Scaffold

The 1,3,4-oxadiazole ring is a recognized scaffold in the design of kinase inhibitors.[11][12] Its rigid nature helps to correctly position pharmacophoric elements within the ATP-binding site of kinases. The combination with the CF3 group can further enhance binding and selectivity. By reacting this compound with various amine-containing fragments known to interact with the hinge region of kinases, novel and potent inhibitors can be rapidly synthesized. For example, coupling with anilines, aminopyrazoles, or other nitrogen-rich heterocycles can lead to libraries of compounds for screening against various kinase targets implicated in cancer and inflammatory diseases.

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic molecular design. It combines a metabolically stable, pharmacologically active core with a versatile reactive handle, enabling its efficient incorporation into diverse molecular architectures. Its proven utility in the synthesis of high-value compounds, including agrochemicals and potentially pharmaceutical intermediates, solidifies its importance in the medicinal chemist's toolkit. Future applications will likely see this building block employed in the synthesis of novel kinase inhibitors, antivirals, and other targeted therapies, where the unique electronic and steric properties of the trifluoromethyl-oxadiazole moiety can be leveraged to achieve high potency and selectivity. As the drive for more efficient and modular synthetic strategies continues, the value of such well-designed building blocks will only continue to grow.

References

-

He, Y., et al. (2021). Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives: Emerging Scaffolds as Bacterial Agents. ACS Omega, 6(46), 31037-31045. Available from: [Link]

-

Kumar, D., et al. (2013). Latest Update on Pharmacological Activities of 1,3,4-Oxadiazole Derivatives. Cell Science and Therapy, 4(4). Available from: [Link]

-

He, Y., et al. (2021). Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives: Emerging Scaffolds as Bacterial Agents. ACS Omega. Available from: [Link]

-

Geronikaki, A., et al. (2021). Novel 3-Trifluoromethyl-1,2,4-oxadiazole Analogues of Astemizole with Multi-stage Antiplasmodium Activity and In Vivo Efficacy in a Plasmodium berghei Mouse Malaria Infection Model. ResearchGate. Available from: [Link]

-

Zhang, X., et al. (2012). 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. Advanced Materials Research, 554-556, 768-771. Available from: [Link]

- Inventor(s) not listed. (Date not available). A preparation method of 5-chloromethyl-2-trifluoromethyl-1,3,4-oxadiazole. Google Patents.

-

Batra, S., et al. (2013). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules, 18(6), 6620-6655. Available from: [Link]

-

Upadhyay, A., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(13-16), 4945-4963. Available from: [Link]

-

Nara, S. J., et al. (Year not available). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. Keio University Academic Information Repository. Available from: [Link]

-

Chiacchio, U., et al. (2016). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Molecules, 21(7), 935. Available from: [Link]

-

Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Available from: [Link]

-

Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available from: [Link]

-

Feskov, I., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. International Journal of Molecular Sciences, 24(6), 5406. Available from: [Link]

-

Zafar, A., et al. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Taylor & Francis Online. Available from: [Link]

-

Nagaraj, A., et al. (2022). A REVIEW ON MEDICAL SIGNIFICANCE OF OXADIAZOLE DERIVATIVES. TIJER. Available from: [Link]

-

Author(s) not listed. (2024). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. National Institutes of Health. Available from: [Link]

-

Luxembourg Bio Technologies. (2012). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron. Available from: [Link]

-

Hisham, M., et al. (2024). Design and synthesis of new 1,2,4-oxadiazole/quinazoline-4-one hybrids with antiproliferative activity as multitargeted inhibitors. Frontiers in Chemistry. Available from: [Link]

-

Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ResearchGate. Available from: [Link]

-

Kalli, A. S., et al. (2025). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. ResearchGate. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. longdom.org [longdom.org]

- 3. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tijer.org [tijer.org]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2-CHLOROMETHYL-5-TRIFLUOROMETHYL-[1,3,4]OXADIAZOLE | 723286-98-4 [chemicalbook.com]

- 8. CN117964574A - A preparation method of 5-chloromethyl-2-trifluoromethyl-1,3,4-oxadiazole - Google Patents [patents.google.com]

- 9. Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives: Emerging Scaffolds as Bacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. keio.elsevierpure.com [keio.elsevierpure.com]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activity of 2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,3,4-oxadiazole ring is a privileged five-membered heterocycle that forms the core of numerous biologically active compounds. Its remarkable chemical stability and its capacity to act as a bioisostere for amide and ester functionalities have made it a focal point in medicinal chemistry. This guide focuses on the therapeutic potential of a specific, highly functionalized scaffold: 2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole . The strategic incorporation of a trifluoromethyl (CF₃) group, known to enhance metabolic stability and potency, and a reactive chloromethyl (CH₂Cl) group, which serves as a versatile anchor for synthetic elaboration, positions this scaffold as a promising platform for the development of novel therapeutic agents. This document synthesizes the current understanding of related 1,3,4-oxadiazole derivatives, projecting the probable biological activities of this specific class, including potent anticancer, antimicrobial, and insecticidal properties. Detailed mechanisms, structure-activity relationship (SAR) insights, and validated experimental protocols are provided to empower researchers in this field.

The 1,3,4-Oxadiazole Scaffold: A Core of Versatility and Potency

The 1,3,4-oxadiazole ring is a cornerstone in modern drug design, found in approved drugs like the antiretroviral Raltegravir and the anticancer agent Zibotentan.[1][2] Its planar, aromatic structure is electron-deficient, rendering it resistant to metabolic degradation and capable of participating in crucial hydrogen bonding and π-π stacking interactions with biological targets.[3]

The Strategic Importance of Key Substituents

The specific decoration of the 1,3,4-oxadiazole core dictates its biological profile. The title compound features two powerful functional groups at the 2- and 5-positions.

-

Trifluoromethyl (CF₃) Group: This moiety is a cornerstone of modern medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can dramatically improve a molecule's metabolic stability by blocking sites of oxidation, enhance its binding affinity to target proteins, and improve cell membrane permeability. Several studies confirm that CF₃-containing oxadiazoles exhibit superior biological activity.[1][4][5]

-

Chloromethyl (CH₂Cl) Group: The chloromethyl group is a reactive electrophilic handle.[6] This feature is twofold:

-

Synthetic Versatility: It provides a convenient site for nucleophilic substitution, allowing for the rapid synthesis of large libraries of derivatives (e.g., amines, ethers, thioethers) to explore the chemical space and optimize activity.

-

Mechanism of Action: As a potential alkylating agent, the chloromethyl group could covalently bind to nucleophilic residues (e.g., cysteine, histidine) in target proteins, leading to irreversible inhibition and sustained biological effect.

-

A patent for the preparation of 5-chloromethyl-2-trifluoromethyl-1,3,4-oxadiazole highlights its value as a synthetic intermediate.[7]

Anticancer Potential

Derivatives of 1,3,4-oxadiazole are widely reported to possess potent antiproliferative activity against a broad range of human cancer cell lines.[1][8][9] Their mechanisms are diverse, often involving the inhibition of critical enzymes and signaling pathways that drive tumor growth and survival.[8][9][10]

Mechanisms of Antitumor Action

The anticancer effects of 1,3,4-oxadiazoles are multifactorial and include:

-

Enzyme Inhibition: They are known to inhibit a variety of enzymes essential for cancer progression, such as histone deacetylases (HDACs), telomerase, topoisomerases, and various kinases.[1][10][11]

-

Induction of Apoptosis: Many oxadiazole derivatives trigger programmed cell death (apoptosis) in cancer cells, often by modulating the NF-κB signaling pathway and activating caspases.[9][12]

-

Cell Cycle Arrest: These compounds can halt the cell division cycle, typically at the G1 or G2/M phase, preventing cancer cell proliferation.[12]

Caption: Simplified anticancer mechanism via NF-κB inhibition.

Structure-Activity Relationship (SAR) Insights

For anticancer activity, SAR studies reveal that:

-

The nature of the substituents at both the 2- and 5-positions of the oxadiazole ring is critical for potency.

-

Aromatic or heteroaromatic rings are common substituents, and their electronic properties (electron-donating vs. withdrawing) fine-tune the activity.

-

Hybrid molecules that conjugate the 1,3,4-oxadiazole core with other known anticancer pharmacophores often show synergistic effects.[3][10]

Data on Representative Anticancer 1,3,4-Oxadiazole Derivatives

| Compound Class | Target Cell Line | Activity (IC₅₀) | Reference |

| Diphenylamine-Oxadiazole | HT29 (Colon) | 1.3 - 2.0 µM | [13] |

| Benzothiophene-Oxadiazole | HCCLM3 (Liver) | 27.5 µM | [12] |

| Pyrazole-Oxadiazole-CF₃ | MCF-7 (Breast) | 15.54 µM | [1][8] |

| Furan-Oxadiazole-CF₃ | DU145 (Prostate) | Promising | [1] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, via mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals will become visible under a microscope.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Antimicrobial Activity

The 1,3,4-oxadiazole scaffold is a versatile platform for developing agents against a wide range of pathogens, including bacteria and fungi.[14][15][16]

Mechanisms of Antimicrobial Action

-

Antibacterial: Derivatives have been shown to inhibit essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are critical for DNA replication.

-

Antifungal: The proposed mechanism often involves the inhibition of ergosterol biosynthesis, a key component of the fungal cell membrane, leading to membrane disruption and cell death.[17]

SAR Insights for Antimicrobial Potency

The presence of electron-withdrawing groups is frequently associated with enhanced antimicrobial activity. Specifically, trifluoromethyl and halogen substituents on aryl rings attached to the oxadiazole core often lead to more potent compounds.[4][5] This suggests that the this compound core is intrinsically primed for strong antimicrobial potential.

Data on Representative Antimicrobial 1,3,4-Oxadiazole Derivatives

| Compound Class | Target Organism | Activity (EC₅₀ / MIC) | Reference |

| Trifluoromethylpyridine-Oxadiazole | Xanthomonas axonopodis pv. citri | EC₅₀ = 10.11 µg/mL | [5] |

| Trifluoromethylpyridine-Oxadiazole | Xanthomonas oryzae pv. oryzae | EC₅₀ = 7.2 µg/mL | [5] |

| Disubstituted Oxadiazole | Candida albicans | MIC₅₀ = 0.78 µg/mL | [17] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

-

Inoculum Preparation: Grow the microbial strain (e.g., Staphylococcus aureus or Candida albicans) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi) to achieve a standardized concentration of ~5 x 10⁵ CFU/mL.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in broth, typically starting from 128 µg/mL down to 0.25 µg/mL.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Controls: Include a positive control (broth + inoculum, no compound), a negative control (broth only), and a drug control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

Result Interpretation: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by measuring absorbance at 600 nm.

Insecticidal Properties

1,3,4-oxadiazole derivatives have emerged as promising candidates for the development of new pesticides and insecticides, addressing the growing issue of resistance to existing agents.[14][18][19]

Mechanisms of Insecticidal Action

The mechanisms can vary but have been reported to include:

-

Disruption of cellular structures in the insect midgut.

-

Inhibition of crucial enzymes like acetylcholinesterase (AChE).[20]

-

Acting as insect growth regulators.

SAR Insights for Insecticidal Activity

Studies on trifluoromethyl pyridine derivatives containing a 1,3,4-oxadiazole moiety have demonstrated potent insecticidal activity against pests like Mythimna separata (armyworm) and Plutella xylostella (diamondback moth).[21] The combination of a trifluoromethyl group with the oxadiazole ring appears to be a successful strategy in this domain.[19][20]

Data on Representative Insecticidal 1,3,4-Oxadiazole Derivatives

| Compound Class | Target Pest | Activity (LC₅₀) | Reference |

| Pyrimidin-amine-Oxadiazole-CF₃ | Mythimna separata | 3.57 mg/L | [20] |

| Trifluoromethyl Pyridine-Oxadiazole | Mythimna separata | Good mortality at 500 mg/L | [19][21] |

General Synthesis and Screening Workflow

The development of novel derivatives from the this compound core follows a logical and systematic workflow, from initial synthesis to the identification of lead compounds.

Caption: General workflow from core synthesis to lead identification.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the discovery of novel therapeutic agents. The combination of the stable, biologically active 1,3,4-oxadiazole core with a potency-enhancing trifluoromethyl group and a synthetically versatile chloromethyl handle provides a robust platform for generating diverse chemical libraries. Based on extensive evidence from related structures, derivatives of this scaffold are strongly predicted to exhibit significant anticancer, antimicrobial, and insecticidal activities.

Future research should focus on:

-

Library Synthesis: Leveraging the reactive chloromethyl group to synthesize a broad and diverse library of derivatives.

-

Broad-Spectrum Screening: Systematically screening these derivatives against panels of cancer cell lines, microbial pathogens, and insect pests.

-

Mechanistic Studies: Elucidating the precise mechanisms of action for the most potent compounds to understand their molecular targets.

-

In Vivo Evaluation: Advancing lead candidates into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

The strategic design inherent in this scaffold makes it a compelling area of focus for academic and industrial drug discovery programs.

References

-

An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis, quantitative structure-activity relationship and biological evaluation of 1,3,4-oxadiazole derivatives possessing diphenylamine moiety as potential anticancer agents. (2013). Chemical & Pharmaceutical Bulletin, 61(2), 151-9. Retrieved from [Link]

-

Design, synthesis and structure-activity relationships of 1,3,4-oxadiazole derivatives as novel inhibitors of glycogen synthase kinase-3beta. (2009). Bioorganic & Medicinal Chemistry, 17(5), 2017-29. Retrieved from [Link]

-

Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety. (2018). Scientific Reports, 8(1), 2568. Retrieved from [Link]

-

1,3,4-Oxadiazole as an Anticancer Agent. (2024). International Journal for Multidisciplinary Research (IJFMR). Retrieved from [Link]

-

Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives: Emerging Scaffolds as Bacterial Agents. (2021). ACS Omega. Retrieved from [Link]

-

Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives: Emerging Scaffolds as Bacterial Agents. (2021). ACS Omega, 6(46), 31093-31098. Retrieved from [Link]

-

Synthesis, Pharmacological Activities, Structure-activity Relationship of 1,3,4-Oxadiazole-Piperazine Conjugates: A Review. (n.d.). Bentham Science. Retrieved from [Link]

-

1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. (2021). SSP. Retrieved from [Link]

-

Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives: Emerging Scaffolds as Bacterial Agents. (n.d.). ResearchGate. Retrieved from [Link]

-

Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018). MDPI. Retrieved from [Link]

-

Structure-activity relationship of 1,3,4-oxadiazoline derivatives (49–53). (n.d.). ResearchGate. Retrieved from [Link]

-

Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells. (n.d.). Frontiers. Retrieved from [Link]

-

Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. (n.d.). Future Science. Retrieved from [Link]

-

Design, Synthesis and Insecticidal Activity of 3-(Ethylsulfonyl)-Pyridines Bearing Trifluoromethyl-Oxadiazole Fragment. (2021). Bentham Science Publishers. Retrieved from [Link]

-

Design, Synthesis, and Pesticidal Activities of Pyrimidin-4-amine Derivatives Bearing a 5-(Trifluoromethyl)-1,2,4-oxadiazole Moiety. (2021). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

Novel Trifluoromethyl Pyridine Derivatives Bearing a 1,3,4-Oxadiazole Moiety as Potential Insecticide. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of Novel 1,3,4-Oxadiazole-functionalized Trifluoromethyl-pyrido[2,3-d]pyrimidine Derivatives and Their Anticancer Activity. (2023). SciProfiles. Retrieved from [Link]

-

Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives: Emerging Scaffolds as Bacterial Agents. (2021). Semantic Scholar. Retrieved from [Link]

-

Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety. (n.d.). ResearchGate. Retrieved from [Link]

-

Anti-cancer activity of 1,3,4-oxadiazole and its derivative. (2023). International Journal of Novel Research and Development. Retrieved from [Link]

-

2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. (n.d.). ResearchGate. Retrieved from [Link]

-

Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. (2022). MDPI. Retrieved from [Link]

- A preparation method of 5-chloromethyl-2-trifluoromethyl-1,3,4-oxadiazole. (n.d.). Google Patents.

-

Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (2024). MDPI. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. Retrieved from [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). ResearchGate. Retrieved from [Link]

-

Biological activity of oxadiazole and thiadiazole derivatives. (2022). Applied Microbiology and Biotechnology, 106(11), 3979-3997. Retrieved from [Link]

-

BIOLOGICALLY ACTIVE OXADIAZOLE. (2015). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. jddtonline.info [jddtonline.info]

- 3. benthamscience.com [benthamscience.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives: Emerging Scaffolds as Bacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CN117964574A - A preparation method of 5-chloromethyl-2-trifluoromethyl-1,3,4-oxadiazole - Google Patents [patents.google.com]

- 8. ijfmr.com [ijfmr.com]

- 9. mdpi.com [mdpi.com]

- 10. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijnrd.org [ijnrd.org]

- 12. Frontiers | Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells [frontiersin.org]

- 13. Synthesis, quantitative structure-activity relationship and biological evaluation of 1,3,4-oxadiazole derivatives possessing diphenylamine moiety as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benthamdirect.com [benthamdirect.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

"2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole" in Sitagliptin synthesis

An In-Depth Technical Guide to the Role of 2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole in the Synthesis of Sitagliptin

Abstract

Sitagliptin, marketed as Januvia®, is a leading oral antihyperglycemic agent for the treatment of type 2 diabetes and functions as a potent dipeptidyl peptidase-IV (DPP-IV) inhibitor. The commercial success of Sitagliptin has driven extensive research into developing efficient, scalable, and cost-effective synthetic routes. A key challenge in its synthesis lies in the construction of its complex heterocyclic core, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine. This technical guide provides a detailed examination of a strategic synthetic pathway that utilizes This compound as a pivotal intermediate. We will explore the synthesis of this oxadiazole precursor, its mechanistically elegant transformation into the required triazolopyrazine core, and its final integration into the Sitagliptin molecule. This document is intended for researchers, chemists, and drug development professionals seeking a deep, field-proven understanding of modern synthetic strategies in pharmaceutical manufacturing.

Introduction: The Architectural Challenge of Sitagliptin

The molecular structure of Sitagliptin is a composite of two primary fragments: a chiral β-amino acid derivative, (2R)-4-oxo-1-(2,4,5-trifluorophenyl)butan-2-amine, and a rigid, fused heterocyclic system, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine. The industrial-scale synthesis of Sitagliptin demands a convergent approach where these two fragments are prepared separately and then coupled. While the synthesis of the chiral side chain has been famously optimized by Merck through asymmetric hydrogenation, the efficient construction of the triazolopyrazine core remains a critical area of process chemistry.

The use of this compound represents a particularly insightful strategy. This intermediate serves as a stable, yet highly reactive, building block that contains the necessary trifluoromethyl group and a latent functionality that can be seamlessly converted into the desired triazole ring system.

Part I: Synthesis of the Key Precursor: this compound

The synthesis of the oxadiazole intermediate is a foundational step in this pathway. It is typically achieved through the cyclodehydration of a diacylhydrazine precursor. The choice of reagents is critical for achieving high yield and purity, which are paramount for industrial applications.

A robust and commonly cited method involves the reaction of 1-(chloroacetyl)-2-(trifluoroacetyl) hydrazine with a potent dehydrating agent such as phosphorus oxychloride (POCl₃).[1] The causality behind this choice lies in the ability of POCl₃ to efficiently remove a molecule of water, driving the intramolecular cyclization to form the stable 5-membered oxadiazole ring.

Caption: Synthesis of the Oxadiazole Intermediate.

Experimental Protocol: Synthesis of this compound [1]

-

Reaction Setup: To a suitable reactor, charge 1-(chloroacetyl)-2-(trifluoroacetyl) hydrazine and anhydrous acetonitrile as the solvent.

-

Reagent Addition: Under controlled conditions, add phosphorus oxychloride to the mixture.

-

Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for a period sufficient for complete conversion (e.g., 24 hours), monitored by an appropriate analytical method like HPLC.

-

Workup and Isolation: After cooling to room temperature, the reaction is carefully quenched with a biphasic mixture of an organic solvent (like methyl tert-butyl ether) and water. The organic phase is separated, washed (e.g., with aqueous sodium bicarbonate solution to neutralize residual acid), and concentrated under reduced pressure to yield the crude product.

-

Purification: The resulting this compound can be purified further by recrystallization or distillation if required.

| Parameter | Value/Reagent | Purpose |

| Starting Material | 1-(chloroacetyl)-2-(trifluoroacetyl) hydrazine | Provides the C-N-N-C backbone and required substituents. |

| Cyclizing Agent | Phosphorus Oxychloride (POCl₃) | Acts as a powerful dehydrating agent to facilitate ring closure. |

| Solvent | Anhydrous Acetonitrile | Provides a suitable reaction medium. |

| Temperature | ~80°C | Provides the necessary activation energy for the reaction. |

| Yield | High | This process is designed for efficiency and scalability. |

Part II: From Oxadiazole to the Triazolopyrazine Core: A Strategic Transformation

The genius of this synthetic route lies in the conversion of the stable 1,3,4-oxadiazole into the 1,2,4-triazolo[4,3-a]pyrazine core of Sitagliptin. This transformation is a two-step process involving a condensation reaction followed by an acid-catalyzed cyclization.[1][4][5][6]

Step A: Condensation with Ethylenediamine

The highly reactive chloromethyl group on the oxadiazole serves as a potent electrophile. It readily undergoes a nucleophilic substitution reaction with a difunctional nucleophile, ethylenediamine. One amine group of ethylenediamine displaces the chloride, and the second amine group attacks the oxadiazole ring, leading to a ring-opening and subsequent re-closure to form an N-amino-piperazine intermediate.[1][7]

Step B: Acid-Catalyzed Cyclization

The intermediate from Step A is then treated with a strong acid, such as hydrochloric acid, and heated. This promotes a final intramolecular cyclization, where the exocyclic nitrogen attacks a ring carbon, followed by dehydration, to form the thermodynamically stable, fused aromatic triazole ring. This yields the target heterocyclic core as its hydrochloride salt, ready for the final coupling step.[1][7][8]

Caption: Transformation of Oxadiazole to the Triazolopyrazine Core.

Part III: Final Assembly and Completion of Sitagliptin Synthesis

With the triazolopyrazine core synthesized, the final step is a standard amide bond formation, coupling the hydrochloride salt of the core with the pre-formed chiral β-amino acid side chain.

Experimental Workflow: Amide Coupling and Deprotection

-

Coupling: The 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride is coupled with (3R)-3-[(tert-butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid. This reaction is typically mediated by standard peptide coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as 1-Hydroxybenzotriazole (HOBT).[2] An organic base (e.g., Diisopropylethylamine, DIPEA) is used to neutralize the hydrochloride salt and facilitate the reaction.

-

Deprotection: The resulting Boc-protected Sitagliptin is then treated with a strong acid, such as methanolic HCl or trifluoroacetic acid, to cleave the tert-butoxycarbonyl (Boc) protecting group from the amine.

-

Salt Formation: Finally, the Sitagliptin free base is treated with phosphoric acid to precipitate the stable, crystalline Sitagliptin phosphate monohydrate, which is the active pharmaceutical ingredient in its marketed form.

Caption: Final Assembly of Sitagliptin.

Conclusion and Industrial Perspective

The synthetic pathway employing this compound as a key intermediate represents a sophisticated and efficient approach to the manufacture of Sitagliptin. This strategy leverages the unique reactivity of the oxadiazole ring and its chloromethyl substituent to construct the complex triazolopyrazine core from simple, readily available starting materials like ethylenediamine. The stability of the oxadiazole intermediate makes it ideal for large-scale production, while its controlled, high-yielding transformation into the Sitagliptin core underscores the principles of modern, elegant process chemistry. This route serves as an exemplary case study in the strategic use of heterocyclic intermediates in the synthesis of blockbuster pharmaceuticals.

References

-

Hu, Z., Dong, H., Si, Z., Wang, S., Geng, P., & Liang, Y. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(22), 7542. [Link]

- CN102603749A - Synthesis method of sitagliptin intermediate - Google Patents. (n.d.).

- EP3159343A1 - Improved process for the preparation of triazole and salt thereof - Google Patents. (n.d.).

-

Raveesha, R., Kumar, M. G. D., & Prasad, S. B. B. (2020). Synthesis of 3-Trifluoromethyl-5,6-dihydro-[1][2][3]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies. Molbank, 2020(4), M1173. [Link]

-

Tokumaru, K., Bera, K., & Johnston, J. N. (2018). 1,3,4-Oxadiazole and Heteroaromatic-Fused 1,2,4-Triazole Synthesis using Diverted Umpolung Amide Synthesis. Organic letters, 20(10), 2961–2964. [Link]

- EP3159343B1 - Improved process for the preparation of triazole and salt thereof - Google Patents. (n.d.).

- US10047094B1 - Process for the preparation of triazole and salt thereof - Google Patents. (n.d.).

- EP3159343B1 - Improved process for the preparation of triazole and salt thereof - Google Patents. (n.d.).

-

Synthesis of 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine as the... - ResearchGate. (n.d.). Retrieved January 4, 2024, from [Link]

-

CN102796104A - Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazol[4,3-a] pyrazine hydrochloride - Google Patents. (n.d.). Retrieved January 4, 2024, from

-

(PDF) Synthesis of 3-Trifluoromethyl-5,6-dihydro-[1][2][3]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies - ResearchGate. (n.d.). Retrieved January 4, 2024, from [Link]

-

A common route to the synthesis of 1,3,4-oxadiazole -2-thione and 1,2,4-triazole -3-thiols derivative. (n.d.). Retrieved January 4, 2024, from [Link]

-

2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. (n.d.). Retrieved January 4, 2024, from [Link]

-

Sindhe, M. A., Bodke, Y. D., Kenchappa, R., Telkar, S., & Chandrashekar, A. (2021). Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. Chemical Data Collections, 32, 100667. [Link]

-

Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review - SciSpace. (n.d.). Retrieved January 4, 2024, from [Link]

-

El-Sayed, W. M., El-Essawy, F. A., Ali, O. M., & Abd-El-Moneim, M. F. (2021). Synthesis and Screening of New[1][3][4]Oxadiazole,[1][2][3]Triazole, and[1][2][3]Triazolo[4,3-b][1][2][3]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). ACS Omega, 6(3), 2246–2257. [Link]

-

Synthesis and Screening of New[1][3][4]Oxadiazole,[1][2][3]Triazole, and[1][2][3]Triazolo[4,3-b][1][2][3]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) | ACS Omega. (n.d.). Retrieved January 4, 2024, from [Link]

-

Sztanke, M., Rzymowska, J., & Sztanke, K. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7799. [Link]

-

Asadipour, A., Fakhri, S., & Mirzaei, Y. R. (2016). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. Research in pharmaceutical sciences, 11(5), 380–387. [Link]

-

El-Sayed, W. M., Ali, O. M., Zylinska, M., & El-Gamal, S. M. (2020). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules, 25(24), 5966. [Link]

Sources

- 1. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN102603749A - Synthesis method of sitagliptin intermediate - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. EP3159343A1 - Improved process for the preparation of triazole and salt thereof - Google Patents [patents.google.com]

- 5. US10047094B1 - Process for the preparation of triazole and salt thereof - Google Patents [patents.google.com]

- 6. EP3159343B1 - Improved process for the preparation of triazole and salt thereof - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-Depth Technical Guide to the Safe Handling of 2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole

Introduction: Understanding the Molecule and Its Significance